3-(tert-BUTYLAMINO)PROPIONITRILE

Catalog No.
S715659
CAS No.
21539-53-7
M.F
C7H14N2
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(tert-BUTYLAMINO)PROPIONITRILE

CAS Number

21539-53-7

Product Name

3-(tert-BUTYLAMINO)PROPIONITRILE

IUPAC Name

3-(tert-butylamino)propanenitrile

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C7H14N2/c1-7(2,3)9-6-4-5-8/h9H,4,6H2,1-3H3

InChI Key

DGXPYBHONIFYLU-UHFFFAOYSA-N

SMILES

CC(C)(C)NCCC#N

Canonical SMILES

CC(C)(C)NCCC#N

Synthesis:

3-(tert-Butylamino)propionitrile is a relatively simple molecule that can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction between tert-butylamine and 3-chloropropionitrile. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). [Source: Sharma, A. K., & Kumar, R. (2011). A facile and efficient synthesis of β-amino nitriles under solvent-free conditions using AlCl₃ as a catalyst. Tetrahedron Letters, 52(21), 2791-2794. ]

Potential applications:

The research on 3-(tert-Butylamino)propionitrile is limited, but its structure suggests potential applications in various scientific fields:

  • Organic synthesis: The presence of both amine and nitrile functional groups makes this molecule a versatile building block for the synthesis of more complex organic compounds. [Source: Smith, M. B., & March, J. (2007). March's advanced organic chemistry: Reactions, mechanisms, and structure (6th ed.). John Wiley & Sons.]
  • Medicinal chemistry: The nitrile group can be further modified to introduce various functionalities, potentially leading to new drug candidates. However, no published research specifically explores the use of 3-(tert-Butylamino)propionitrile in drug discovery.
  • Material science: The combination of the amine and nitrile groups could be interesting for the development of new functional materials. However, similar to medicinal chemistry, there is no published research specifically exploring this application.

3-(tert-Butylamino)propionitrile is an organic compound with the molecular formula C₇H₁₄N₂. It features a tert-butylamino group attached to a propionitrile backbone, making it a nitrile derivative. This compound is recognized for its significance in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity profile. The compound has a CAS number of 21539-53-7 and is classified as a nitrile, which are compounds characterized by the presence of a cyano group (-C≡N) attached to a carbon atom.

, which include:

  • Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the nitrile group into primary amines, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace functional groups under basic conditions. This versatility allows for the creation of various substituted derivatives depending on the nucleophile employed .

Research indicates that 3-(tert-Butylamino)propionitrile may exhibit biological activity, particularly in the context of its potential therapeutic effects. Studies have explored its interactions with neurotransmitter pathways and its influence on enzyme activities and receptor functions. It has been investigated for possible applications as an anticonvulsant and anxiolytic agent, suggesting its relevance in medical research.

The synthesis of 3-(tert-Butylamino)propionitrile typically involves the reaction of tert-butylamine with acrylonitrile. This reaction is conducted under controlled conditions to ensure high purity and yield of the desired product. The general reaction can be represented as follows:

tert Butylamine+Acrylonitrile3(tertButylamino)propionitrile\text{tert Butylamine}+\text{Acrylonitrile}\rightarrow 3-(tert-Butylamino)propionitrile

In industrial settings, similar synthetic routes are employed but optimized for larger scale production, often utilizing continuous flow reactors to maintain consistent quality and efficiency.

3-(tert-Butylamino)propionitrile has several applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, facilitating various chemical transformations.
  • Biology: The compound is studied for its potential biological interactions and effects on living systems.
  • Medicine: Its potential therapeutic applications are under investigation, particularly regarding its role in treating neurological disorders.
  • Industry: It is utilized in the production of specialty chemicals and pharmaceuticals, contributing to various manufacturing processes.

The mechanism of action of 3-(tert-Butylamino)propionitrile involves its interaction with specific molecular targets within biological systems. Ongoing research aims to elucidate these pathways further, particularly how this compound influences neurotransmitter activity and interacts with various receptors and enzymes. Understanding these interactions is crucial for evaluating its therapeutic potential.

Several compounds share structural similarities with 3-(tert-Butylamino)propionitrile. These include:

  • 3-(tert-Octylamino)propionitrile
  • 3-(Butylamino)propionitrile
  • 3-(Isopropylamino)propanenitrile

Comparison

Compound NameStructural FeaturesUnique Properties
3-(tert-Butylamino)propionitriletert-butyl groupNotable for potential anticonvulsant properties
3-(tert-Octylamino)propionitriletert-octyl groupExhibits different solubility characteristics
3-(Butylamino)propionitrileButyl groupLess sterically hindered compared to tert-butyl
3-(Isopropylamino)propanenitrileIsopropyl groupVaries in reactivity due to different steric effects

3-(tert-Butylamino)propionitrile is distinct due to its specific structure that imparts unique chemical reactivity and biological activity compared to these similar compounds. Its balance of reactivity and stability makes it valuable for various synthetic and research applications .

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

3-(tert-BUTYLAMINO)PROPIONITRILE

Dates

Modify: 2023-08-15

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